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Compound of Interest

Compound Name: 4-Aminoisoxazole

Cat. No.: B111107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous compounds with diverse biological activities. These derivatives have

garnered significant attention for their potential to selectively inhibit key enzymes implicated in

a range of diseases, from bacterial infections to inflammation and cancer. This guide provides

an objective comparison of the efficacy of various 4-aminoisoxazole derivatives against

specific enzymatic targets, supported by experimental data and detailed protocols.

Comparison of Efficacy Against Key Enzymes
The inhibitory potential of 4-aminoisoxazole derivatives is typically quantified by the half-

maximal inhibitory concentration (IC50), which represents the concentration of a compound

required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

Serine acetyltransferase is a crucial enzyme in the L-cysteine biosynthesis pathway in many

bacteria, making it an attractive target for novel antibacterial agents. A series of substituted (2-

aminooxazol-4-yl)isoxazole-3-carboxylic acids has been evaluated for their inhibitory activity

against Salmonella typhimurium SAT (StSAT).

Table 1: Inhibitory Activity of 4-Aminoisoxazole Derivatives against StSAT
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Compound Modification IC50 (μM) Reference

18
2-aminooxazole with

phenyl
2.6 [1]

19
Ethyl ester of

Compound 18
7.3 [1]

10 Amide derivative 9 [1]

14 Ester derivative 10 [1]

20

Phenyl attached to 2-

aminothiazole with

EWG

11 [1]

9
Devoid of carboxylic

functionality
12 [1]

13 Amide derivative 16.3 [1]

15 Ester derivative 18 [1]

17
Carboxylic acid

derivative
21 [1]

11 Amide derivative 26 [1]

12 Amide derivative 60 [1]

5

2-aminothiazole

counterpart (Hit

compound)

110 (Ki = 64 ± 12) [1]

16
Carboxylic acid

derivative
184 [1]

8 Pyridine substitution >400 [1]

Data sourced from a study on inhibitors of Salmonella thyphimurium serine acetyltransferase

(SAT).[1]
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The data reveals that replacing the 2-aminothiazole moiety in the hit compound (5) with a 2-

aminooxazole ring significantly improves potency, as seen in compound 18 (IC50 = 2.6 μM),

which is over 40 times more potent.[1] The presence of a carboxylic acid or its ester/amide

derivatives is generally crucial for maintaining inhibitory activity.

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis

of prostaglandins. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects

with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Table 2: Inhibitory Activity of Isoxazole Derivatives against COX-2

Compound IC50 (μM)
Selectivity Index
(SI)

Reference

C6 0.55 ± 0.03 61.73

C5 0.85 ± 0.04 41.82

C3 0.93 ± 0.01 24.26

Selectivity Index (SI) is a ratio of COX-1 IC50 to COX-2 IC50. Higher values indicate greater

selectivity for COX-2.

Compounds C6, C5, and C3 demonstrate potent and selective inhibition of the COX-2 enzyme,

with C6 being the most potent among the tested series.

Carbonic anhydrases are metalloenzymes that catalyze the hydration of carbon dioxide. Their

inhibitors have therapeutic applications in conditions like glaucoma and epilepsy.

Table 3: Inhibitory Activity of Isoxazole Derivatives against Carbonic Anhydrase
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Compound IC50 (μM) % Inhibition Reference

AC2 112.3 ± 1.6 79.5 [2]

AC3 228.4 ± 2.3 68.7 [2]

AC1 368.2 58.4 [2]

AC4 483.0 50.5 [2]

Acetazolamide

(Standard)
18.6 87.0 [2]

Data sourced from an in vitro study on carbonic anhydrase inhibition.[2]

Among the tested derivatives, compound AC2 showed the most promising inhibitory activity

against carbonic anhydrase, although it was less potent than the standard drug,

acetazolamide.[2]

Mandatory Visualizations
Here are diagrams describing signaling pathways, experimental workflows, and logical

relationships using the DOT language.
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General Workflow for Enzyme Inhibition Screening
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Caption: General Workflow for Enzyme Inhibition Screening.
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Simplified COX-2 Inflammatory Pathway
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Caption: Simplified COX-2 Inflammatory Pathway.
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Structure-Activity Relationship (SAR) for SAT Inhibitors
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Caption: Structure-Activity Relationship (SAR) for SAT Inhibitors.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for the key enzyme inhibition assays cited in this guide.

Serine Acetyltransferase (SAT) Inhibition Assay
This assay determines the inhibitory effect of compounds on the enzymatic activity of S.

typhimurium SAT.

Principle: The assay indirectly measures the release of Coenzyme A (CoASH) during the

transfer of an acetyl group from acetyl-CoA to L-serine. The free thiol group of CoASH reacts

with Ellman's reagent (DTNB) to produce a yellow-colored product (TNB), which is measured

spectrophotometrically.[3] An alternative method measures the decrease in absorbance at

232 nm due to the hydrolysis of the thioester bond of acetyl-CoA.[3]

Reagents:

Recombinant StSAT enzyme
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L-Serine (Substrate)

Acetyl-Coenzyme A (AcCoA) (Substrate)

Tris-HCl buffer (pH 8.0)

Test compounds (4-Aminoisoxazole derivatives) dissolved in DMSO

Ellman's Reagent (DTNB) for the indirect assay

Procedure (Indirect Assay):

Prepare reaction mixtures in a 96-well plate containing Tris-HCl buffer, L-Serine, AcCoA,

DTNB, and the test compound at various concentrations.

The concentrations of both substrates (L-Serine and AcCoA) are typically set to be equal

to their Michaelis constant (Km) to ensure sensitivity to both competitive and

uncompetitive inhibitors.[1] For StSAT, Km,Ser = 1.07 ± 0.15 mM and Km,AcCoA = 0.17 ±

0.04 mM.[1]

Initiate the reaction by adding the StSAT enzyme to each well.

Monitor the increase in absorbance at 412 nm over time using a microplate reader.

Calculate the initial reaction velocity for each concentration of the inhibitor.

Determine the percent inhibition relative to a control reaction without the inhibitor and

calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor

concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay
This colorimetric assay screens for inhibitors of COX-2 by measuring the peroxidase activity of

the enzyme.

Principle: The peroxidase component of COX-2 is assayed by monitoring the appearance of

oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]
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Reagents:

Human recombinant COX-2 enzyme

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

Heme (cofactor)

TMPD (colorimetric substrate)

Arachidonic Acid (substrate)

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

In a 96-well plate, add Assay Buffer, Heme, and the COX-2 enzyme solution to the

designated wells.[4]

Add the test compounds at various concentrations to the "Inhibitor" wells. Add solvent

alone to the "100% Initial Activity" wells.

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor

to bind to the enzyme.[5]

Initiate the reaction by adding Arachidonic Acid to all wells.[5]

Immediately measure the absorbance at 590 nm in kinetic mode using a plate reader.

Calculate the reaction rates and determine the percent inhibition for each compound

concentration.

Calculate the IC50 value from the dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay
This protocol is based on the esterase activity of CA, where it catalyzes the hydrolysis of p-

nitrophenyl acetate (p-NPA).
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Principle: The enzyme catalyzes the hydrolysis of the colorless substrate p-NPA to the

yellow-colored product p-nitrophenol. The rate of product formation is monitored

spectrophotometrically at 400 nm. Inhibitors will slow down this reaction.[6][7]

Reagents:

Bovine erythrocyte CA

Assay Buffer (e.g., Tris-HCl, pH 7.5)

p-Nitrophenyl acetate (p-NPA) substrate solution (prepared fresh in acetonitrile or DMSO)

Test compounds dissolved in DMSO

96-well microplate

Procedure:

Add 20 µL of the test compound diluted in DMSO to the appropriate wells of a 96-well

plate.

Add 20 µL of the CA enzyme solution (e.g., 0.1 mg/mL in deionized water) to the wells.

Incubate the plate for 15 minutes at room temperature to allow for the formation of the

enzyme-inhibitor complex.

Initiate the reaction by adding 20 µL of the p-NPA substrate.

Immediately measure the absorbance at 400 nm in kinetic mode at 25°C, taking readings

at regular intervals (e.g., every minute) for 30 minutes.

Determine the rate of reaction from the linear portion of the absorbance vs. time curve.

Calculate the percent inhibition and IC50 values as described in the previous protocols.[7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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